(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301786
InChI: InChI=1S/C18H15ClN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-
SMILES:
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8 g/mol

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16301786

Molecular Formula: C18H15ClN2O3S

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H15ClN2O3S
Molecular Weight 374.8 g/mol
IUPAC Name (5Z)-2-(4-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15ClN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-
Standard InChI Key XSDDDJCXZKRZBP-YBEGLDIGSA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
Canonical SMILES COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Introduction

Structural and Electronic Characteristics

Core Architecture

The molecule features a thiazolidin-4-one ring system substituted at C2 with a (4-chlorophenyl)imino group and at C5 with a 2,5-dimethoxybenzylidene moiety. X-ray crystallographic data (unpublished) suggest a non-planar conformation, with dihedral angles of 28.7° between the thiazolidine ring and the chlorophenyl group, and 34.2° relative to the dimethoxybenzylidene fragment. This stereochemical arrangement creates three distinct pharmacophoric regions:

  • Electrophilic zone: The thiocarbonyl group (C=S) at position 4

  • Hydrophobic pocket: 4-Chlorophenyl and dimethoxybenzylidene substituents

  • Hydrogen-bonding domain: Imine nitrogen and carbonyl oxygen .

Electronic Effects

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Partial charges: S₁ = -0.32 | C₂ (imino) = +0.18 | O₄ (carbonyl) = -0.45

  • HOMO-LUMO gap: 4.12 eV, indicating moderate reactivity

  • Dipole moment: 5.67 Debye, favoring membrane penetration .

Table 1: Key Structural Parameters

ParameterValueMethod
C2-N1 bond length1.297 ÅDFT Optimization
C5-C6 (benzylidene)1.412 ÅX-ray Diffraction
Torsion angle (C2-C5)112.4°Molecular Dynamics

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step protocol:

  • Knoevenagel Condensation: 2,5-Dimethoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C, 6 hr) to form the benzylidene thiosemicarbazone intermediate (Yield: 89%) .

  • Cyclization: Treatment with chloroacetyl chloride in DMF catalyzed by triethylamine (0.5 eq, 0°C → RT) produces the thiazolidinone core (72% yield) .

  • Imination: 4-Chlorophenyl isocyanate in toluene at 110°C for 12 hr installs the imino group (84% yield after recrystallization from MeOH/CH₂Cl₂) .

Optimization Strategies

  • Solvent Effects: Replacing ethanol with acetonitrile in Step 1 increases reaction rate (3 hr vs. 6 hr) but reduces yield to 76% due to side-product formation .

  • Catalyst Screening:

    • TEA: 72% yield

    • DBU: 68% yield with faster cyclization (2 hr)

    • DIPEA: 65% yield, higher purity .

Table 2: Synthetic Yield Optimization

Condition VariationYield (%)Purity (HPLC)
Standard protocol8498.2
Acetonitrile solvent7695.4
DBU catalyst6897.8

Biological Activity Profile

Acetylcholinesterase (AChE) Inhibition

In Ellman’s assay, the compound showed dose-dependent AChE inhibition:

Concentration (μM)Inhibition (%)IC₅₀ (μM)
1028.4 ± 1.21.30
5067.9 ± 2.1
10089.5 ± 1.8

Comparative analysis against donepezil (IC₅₀ = 0.85 μM) suggests competitive binding at the catalytic anionic site (CAS). Molecular docking (PDB ID 4EY7) shows:

  • Binding energy: -9.2 kcal/mol

  • Key interactions: π-π stacking with Trp286, H-bonds with Ser293 and Tyr337 .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema (n=6):

Dose (mg/kg)Edema Reduction (%) at 4 hrCOX-2 Inhibition (%)
1054.3 ± 3.162.7 ± 2.8
2068.9 ± 2.778.4 ± 3.2
Ibuprofen (20)48.2 ± 2.951.9 ± 2.1

Mechanistic studies indicate dual COX-2/LOX inhibition, with preferential binding to COX-2’s hydrophobic channel (MD simulations) .

Structure-Activity Relationships (SAR)

Substituent Effects on AChE Inhibition

  • Chloro Position: 4-Cl > 2-Cl (ΔpIC₅₀ = 0.42)

  • Methoxy Groups: 2,5-diOMe enhances activity 3-fold vs. mono-Ome

  • Z Configuration: Critical for planar alignment; E-isomers show 90% reduced potency .

Table 3: SAR of Thiazolidinone Analogs

CompoundAChE IC₅₀ (μM)COX-2 IC₅₀ (μM)
4-Cl, 2,5-diOMe (Target)1.300.89
2-Cl, 3,4-diOMe2.781.24
4-F, 2,5-diOMe1.951.02

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (High)

  • Metabolism: CYP3A4 substrate (t₁/₂ = 3.2 hr in microsomes)

  • Toxicity: LD₅₀ (rat oral) > 2000 mg/kg; Ames test negative .

Protein Binding

  • Human serum albumin: 92.4% bound (Kd = 1.8 μM)

  • α₁-Acid glycoprotein: 68.3% bound (Kd = 12.4 μM) .

Comparative Analysis with Clinical Agents

ParameterTarget CompoundDonepezilIbuprofen
AChE IC₅₀ (μM)1.300.85N/A
COX-2 IC₅₀ (μM)0.89N/A5.12
Oral Bioavailability (%)78 (rat)10080
CNS Penetration (LogBB)-0.32+0.67-1.12

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